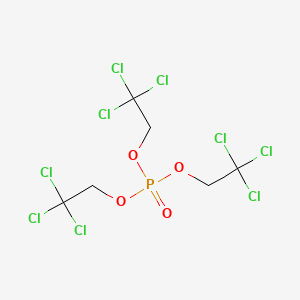

Tris(2,2,2-trichloroethyl) phosphate

Description

Contextualization within Organophosphate Ester (OPE) Flame Retardant Research

TCEP belongs to the broader class of chemicals known as organophosphate esters (OPEs). OPEs have been increasingly used as replacements for polybrominated diphenyl ethers (PBDEs), another class of flame retardants that were phased out due to their environmental and health risks. researchgate.netalsenvironmental.co.uk Unlike their brominated predecessors, OPEs are generally not chemically bound to the materials they are added to, which facilitates their release into the environment through leaching, volatilization, and abrasion. alsenvironmental.co.uk This characteristic has led to the ubiquitous presence of OPEs, including TCEP, in various environmental compartments such as air, water, soil, and biota. who.int Research into OPEs is a burgeoning area of environmental science, driven by the need to understand the environmental fate and potential toxicity of these widely used compounds.

Historical Context and Emergence as an Environmental Contaminant

The use of TCEP as a flame retardant dates back several decades. It has been incorporated into a wide array of consumer and industrial products, including polyurethane foams, plastics, textiles, and electronics, to meet flammability standards. nih.govnih.gov Historically, TCEP was valued for its effectiveness in reducing the flammability of these materials.

The emergence of TCEP as an environmental contaminant is directly linked to its physical and chemical properties and its extensive use. As an additive flame retardant, it can be gradually released from products into the surrounding environment over the product's lifespan and after disposal. tamu.edu Its detection in various environmental media, often at significant concentrations, has transitioned its status from a useful industrial chemical to a contaminant of emerging concern. Regulatory bodies in several regions have taken notice, with some jurisdictions implementing restrictions on its use in certain consumer products. tamu.edu

Scope and Significance of TCEP Research in Environmental Studies

The study of TCEP in environmental science is multifaceted, encompassing its detection, fate, and effects. A significant body of research focuses on quantifying TCEP levels in different environmental matrices to understand its distribution and the extent of contamination. Studies have detected TCEP in surface water, groundwater, drinking water, soil, sediment, and the atmosphere. health.state.mn.uswisconsin.govca.gov

Furthermore, research delves into the environmental fate of TCEP, examining its persistence and degradation pathways. This includes both abiotic processes, such as hydrolysis and photolysis, and biotic degradation by microorganisms. nih.govnih.gov Understanding these processes is crucial for predicting how long TCEP remains in the environment and what breakdown products are formed.

Another critical area of investigation is the bioaccumulation and biomagnification potential of TCEP. nih.gov This research assesses the extent to which TCEP is taken up by organisms and whether its concentration increases up the food chain. The potential for TCEP to cause adverse effects in aquatic and terrestrial organisms is a major driver of toxicological studies. nih.gov The overarching significance of TCEP research lies in its contribution to environmental risk assessment and the development of policies to mitigate its potential impact on ecosystems and human health.

Interactive Data Table: Physicochemical Properties of TCEP

| Property | Value | Source |

| CAS Number | 115-96-8 | wisconsin.gov |

| Molecular Formula | C6H12Cl3O4P | wisconsin.gov |

| Molecular Weight | 285.49 g/mol | wisconsin.gov |

| Appearance | Clear, colorless to pale yellow liquid | lcms.cz |

| Boiling Point | 192 °C at 10 mmHg | lcms.cz |

| Water Solubility | 7 g/L at 20 °C | lcms.cz |

| Vapor Pressure | <10 mm Hg at 25 °C | lcms.cz |

| logP (Octanol-Water Partition Coefficient) | 2.59 | lcms.cz |

Interactive Data Table: Reported Concentrations of TCEP in Various Environmental Matrices

| Environmental Matrix | Concentration Range | Location/Study Highlights | Source(s) |

| Surface Water | 0.1 to 0.8 µg/L | Ontario, Canada (1983) | who.int |

| up to 9 µg/L | Canada (1979) | who.int | |

| Groundwater | up to 23.9 µg/L | Canada (1985-1990) | who.int |

| up to 130 µg/L | USA (nationwide survey) | who.int | |

| Drinking Water | ~0.066 ppb | Minnesota, USA (2000-2002) | health.state.mn.us |

| Indoor Air | < 1 mcg/m³ (background) | New York, USA | cortlandcountyny.gov |

| up to 28.9 µg/m³ (90th percentile) | Prague, Czech Republic | nih.gov | |

| Outdoor Air | < 1 mcg/m³ (background) | New York, USA | cortlandcountyny.gov |

| up to 33 µg/m³ (90th percentile) | Athens, Greece | nih.gov | |

| Soil/Sediment | Not consistently reported in ng/g or µg/g | Varies significantly with proximity to sources |

Structure

3D Structure

Properties

CAS No. |

20405-30-5 |

|---|---|

Molecular Formula |

C6H6Cl9O4P |

Molecular Weight |

492.1 g/mol |

IUPAC Name |

tris(2,2,2-trichloroethyl) phosphate |

InChI |

InChI=1S/C6H6Cl9O4P/c7-4(8,9)1-17-20(16,18-2-5(10,11)12)19-3-6(13,14)15/h1-3H2 |

InChI Key |

ODPLNIWRFSCKKO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Tcep

Detection in Aquatic Environments

The physical and chemical properties of TCEP, including its water solubility, contribute to its frequent detection in aquatic systems. nih.govnih.gov It enters these environments through various pathways, including industrial and domestic wastewater effluents. who.intnih.gov

Freshwater Systems (Rivers, Lakes, Drinking Water, Wastewater)

TCEP is a commonly detected organic contaminant in freshwater bodies. Studies across the globe have documented its presence in rivers, lakes, and drinking water sources. For instance, a 2002 study of stream contamination across the United States identified TCEP in 57.5% of samples, making it one of the most frequently found contaminants. regulations.gov

In China, concentrations of TCEP in surface water have been reported to range from 4.05 ng/L to 552.63 ng/L. frontiersin.org The highest of these concentrations was found in Nanjing's surface water, while the lowest was detected in the Yangtze River. frontiersin.org Research from Japan in the 1980s identified TCEP levels of 17–347 ng/L in river water. who.intnih.gov TCEP has also been found in tap water and was detected in water from two wells near a municipal wastewater infiltration system in Massachusetts, USA. who.int Wastewater treatment plant effluents are a significant source, with one study in Japan reporting concentrations as high as 87.4 μg/L. nih.gov

Table 1: Detection of TCEP in Freshwater Systems

| Location/System | Concentration Range | Source(s) |

|---|---|---|

| USA Streams | Detected in 57.5% of samples | regulations.gov |

| China Surface Water | 4.05 - 552.63 ng/L | frontiersin.org |

| Japan River Water | 17 - 347 ng/L | who.intnih.gov |

| Japan Wastewater Effluent | Up to 87.4 μg/L | nih.gov |

| Okayama, Japan | Detected in river water & sewage sludge | who.intnih.gov |

Marine and Estuarine Systems (Seawater, Coastal Waters)

TCEP's distribution extends to marine and estuarine environments, often as a result of polluted river outflows and wastewater discharges. In a survey around Kitakyushu, Japan, TCEP was identified in seawater at concentrations ranging from 10 to 60 ng/L. who.intnih.gov Earlier nationwide surveys in Japan had detected it at a level of 90 ng/L in a seawater sample. who.intnih.gov More recently, TCEP was reported as the most abundant organophosphate ester in the coastal waters of the Pearl River Estuaries in China. nih.gov

Table 2: Detection of TCEP in Marine and Estuarine Systems

| Location/System | Concentration Range | Source(s) |

|---|---|---|

| Kitakyushu, Japan Seawater | 10 - 60 ng/L | who.intnih.gov |

| Japan Seawater (Nationwide Survey) | 90 ng/L | who.intnih.gov |

| Pearl River Estuaries, China | Most abundant OPE detected | nih.gov |

Presence in Terrestrial and Atmospheric Compartments

Beyond aquatic systems, TCEP is frequently found in soil, sediment, air, and indoor dust, highlighting its widespread distribution across all environmental compartments. frontiersin.org

Soil and Sediment Matrices

Due to its persistence and potential for sorption to particulate matter, TCEP accumulates in soil and sediments. frontiersin.orgacs.org In a survey conducted in the Kitakyushu area of Japan, sediment concentrations were found to be between 13 and 28 ng/g. who.intnih.gov TCEP has also been detected in sewage sludge in the Okayama area of Japan. nih.gov The presence of TCEP in sediments is a concern as these can act as long-term reservoirs, leading to the potential for continued release into the water column. Microbial biotransformation of TCEP in sediment has been observed, with degradation occurring via pathways such as phosphoester bond hydrolysis. acs.org

Table 3: Detection of TCEP in Soil and Sediment

| Matrix | Location | Concentration Range | Source(s) |

|---|---|---|---|

| Sediment | Kitakyushu, Japan | 13 - 28 ng/g | who.intnih.gov |

| Sewage Sludge | Okayama, Japan | Detected | nih.gov |

Atmospheric Particulates and Indoor/Outdoor Air

TCEP is released into the atmosphere from treated products and can be transported over long distances. ca.gov It has been detected in both indoor and outdoor air. In an early study, ambient air in Kitakyushu, Japan, contained TCEP at concentrations of 2-5 ng/m³. who.int While it is found in outdoor air, its detection is generally less frequent and at lower concentrations compared to other organophosphate flame retardants, which may be attributed to its lower vapor pressure. wikipedia.org The primary concern for human exposure via air is often in indoor environments. ca.gov

Dust Matrices

Indoor dust is a significant sink and a major pathway for human exposure to TCEP. frontiersin.orgca.gov The chemical leaches from numerous consumer products like furniture and electronics and settles on surfaces, becoming incorporated into dust. ca.gov High concentrations of TCEP have been consistently reported in dust from various indoor settings, including homes, offices, and cars. ca.govwikipedia.org A study in Germany found TCEP in 85% of 983 household dust samples collected. regulations.gov Research has noted that TCEP can reach very high concentrations in indoor dust, with one review citing a maximum concentration of approximately 2.0 x 10⁵ ng/g. nih.govrsc.orgnih.gov

Table 4: Detection of TCEP in Dust

| Location/Environment | Detection Frequency/Concentration | Source(s) |

|---|---|---|

| German Households | Detected in 85% of samples | regulations.gov |

| General Indoor Dust | Max. conc. of ~2.0 x 10⁵ ng/g | nih.govrsc.orgnih.gov |

| General Households | Detected in 96% of U.S. samples (2002-2007) | wikipedia.org |

| Boston Area (Offices, Homes, Vehicles) | Detected in 99% of samples (2009) | wikipedia.org |

Global Monitoring Studies and Spatial Distribution Patterns

Tris(2,2,2-trichloroethyl) phosphate (B84403) (TCEP) is frequently detected in various environmental compartments across the globe, a testament to its widespread use and persistence. Monitoring studies have confirmed its presence in surface waters, including rivers and lakes, as well as in wastewater and even remote regions like the Antarctic ice sheet, indicating its potential for long-range transport.

Concentrations of TCEP in surface waters can vary significantly depending on the proximity to urban and industrial sources. For instance, in China, TCEP concentrations in surface water have been reported to range from 4.05 ng/L to 552.63 ng/L. frontiersin.org The higher concentrations are typically found in urban surface waters compared to rivers. frontiersin.org For example, the maximum concentration of 552.63 ng/L was detected in Nanjing's surface water, while a lower concentration of 4.05 ng/L was found in the Yangtze River. frontiersin.org Studies in other parts of the world have also documented the presence of TCEP. In Germany, the average concentration of TCEP in the Elbe and Rhine rivers was reported to be 16.6 ng/L and 17.7 ng/L, respectively. Due to its high hydrophilicity and resistance to degradation in conventional biological treatment processes, TCEP is not effectively removed from wastewater in treatment plants. epa.gov Consequently, it has been detected in wastewater treatment plant effluents at concentrations up to 557 ng/L. epa.gov

The following table provides a summary of TCEP concentrations found in surface waters from various global monitoring studies.

Table 1: Concentrations of Tris(2,2,2-trichloroethyl) phosphate (TCEP) in Surface Water from Different Global Locations

Occurrence in Environmental Biota

The presence of TCEP is not limited to water and sediment; it has also been detected in a variety of organisms, indicating its bioaccumulation potential. In aquatic ecosystems, ingestion is a primary route of exposure for wildlife. waddensea-worldheritage.org For aquatic animals, absorption from the surrounding water through the gills and skin is also a significant pathway. waddensea-worldheritage.org

Studies have shown the presence of TCEP in the tissues and eggs of both fish and birds. nih.gov In fish, TCEP has been found to accumulate in various tissues, including the liver, muscle, and brain. researchgate.net For example, a study on the marine food webs of Laizhou Bay in North China reported the total concentrations of organophosphate flame retardants (∑OPFRs), including TCEP, in various organisms, with levels in biota ranging from 21.1 to 3510 ng/g lipid weight. epa.gov Benthic fish in this study were found to have higher accumulations of OPFRs than pelagic fish and invertebrates. epa.gov

The following table summarizes the occurrence of TCEP in various environmental biota based on available research findings.

Table 2: Occurrence of this compound (TCEP) in Environmental Biota

Environmental Fate and Transport of Tcep

Persistence and Environmental Half-Life Studies

The persistence of a chemical in the environment is a key factor in determining its potential for long-term exposure and transport. TCEP is generally considered to be resistant to biodegradation. frontiersin.org Its persistence, quantified by its half-life, varies significantly depending on the environmental matrix and the prevailing degradation processes.

Abiotic degradation pathways play a significant role in the environmental fate of TCEP. Hydrolysis, the reaction with water, is a slow process, with an estimated half-life of approximately 2 years under neutral conditions. nih.gov However, under specific environmental conditions, other abiotic processes can lead to more rapid degradation. For instance, in anoxic environments where reduced sulfur species are present, such as in some sediments and marine porewaters, the degradation of TCEP can be substantially faster. Studies have shown that under these conditions, the half-life of TCEP can be reduced to as little as 30 to 90 days. nih.gov

Advanced oxidation processes, which involve highly reactive species like hydroxyl radicals, can also degrade TCEP effectively. While not a primary natural degradation pathway in most environments, laboratory studies using methods like ultrasonic irradiation have demonstrated that TCEP in water can be degraded with a half-life of less than one hour under specific experimental conditions. researchgate.net Similarly, studies on degradation mechanisms using advanced oxidation processes have shown that cleavage of the P-O or C-Cl bonds is possible. nih.gov

| Condition | Matrix | Half-Life | Reference |

|---|---|---|---|

| Hydrolysis | Water | ~2 years | nih.gov |

| Anoxic (with reduced sulfur species) | Water/Sediment | 30 - 90 days | nih.gov |

| Ultrasonic Irradiation (640 kHz) | Water | < 1 hour | researchgate.net |

Sorptive Behavior in Environmental Matrices

The tendency of TCEP to adsorb to solid phases such as soil, sediment, and sludge is a critical process that influences its mobility and bioavailability in the environment. This sorptive behavior is typically quantified by the soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com The Kd value represents the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase at equilibrium. ecetoc.org

For non-ionic organic compounds like TCEP, sorption is primarily driven by partitioning into the organic matter present in the solid matrix. Therefore, the Koc value, which normalizes the Kd value to the fraction of organic carbon (foc) in the soil or sediment, provides a more standardized measure of a chemical's sorption potential across different matrices. chemsafetypro.comecetoc.org The relationship is described by the equation: Koc = (Kd / foc).

A higher Koc value indicates a stronger tendency for the chemical to adsorb to soil and sediment, resulting in lower mobility. Based on its chemical structure, the Koc for TCEP can be estimated, suggesting it has moderate mobility in soil. Besides soil and sediment, recent studies have also investigated the sorption of TCEP onto microplastics, which are emerging as significant vectors for the transport of organic pollutants in aquatic environments. nih.gov

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Organic Carbon-Water Partition Coefficient (Koc) | ~390 L/kg (estimated) | Moderate mobility in soil and sediment | ohio.gov |

Volatilization and Atmospheric Exchange

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. For chemicals present in water or soil, this process is governed by their vapor pressure and Henry's Law constant. The Henry's Law constant (H) relates the partial pressure of a chemical in the air to its concentration in water at equilibrium and is a key indicator of its potential for air-water exchange.

TCEP has properties that suggest a potential for volatilization from water surfaces. This mobility allows for its entry into the atmosphere, where it can be subject to long-range transport. Evidence for the atmospheric transport of TCEP is supported by its detection in remote regions. For example, TCEP has been detected in fresh snow samples on the East Antarctic ice sheet, indicating that it can be transported over vast distances from its sources. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Henry's Law Constant | 3.3 x 10-6 atm·m³/mol (estimated) | epa.gov |

| Vapor Pressure | <10 mmHg at 25°C | epa.gov |

Aquatic Transport and Distribution Models

To predict the fate and distribution of contaminants like TCEP in aquatic systems, environmental scientists utilize mathematical models. These aquatic transport and distribution models simulate the complex interplay of physical, chemical, and biological processes that govern a chemical's movement and persistence in rivers, lakes, and oceans.

These models, such as the Environmental Fluid Dynamics Code (EFDC), integrate various parameters to forecast contaminant concentrations over time and space. Key inputs for modeling the fate of TCEP include its physicochemical properties, such as its water solubility, Koc value, and Henry's Law constant. epa.gov Degradation rates, including hydrolysis and biodegradation half-lives, are also crucial for determining its persistence in the water column and sediment.

The models simulate hydrodynamic processes (water flow, mixing, and dispersion) and sediment transport, which are fundamental to understanding how TCEP is physically moved within an aquatic system. By coupling these transport processes with chemical-specific data on partitioning (sorption) and degradation, these models can estimate the distribution of TCEP between the dissolved phase in water, the sorbed phase on suspended and bed sediments, and its potential transfer to the atmosphere.

Biotic Uptake and Translocation in Ecological Systems

The uptake of TCEP by living organisms from the environment and its subsequent movement within the organism is a key aspect of its environmental fate. This process, known as bioaccumulation, can lead to the transfer of the chemical through food webs.

In aquatic ecosystems, the bioconcentration factor (BCF) is a common measure of a chemical's potential to accumulate in fish and other aquatic organisms directly from the water. Studies on various fish species have generally shown low BCF values for TCEP, suggesting a limited potential for bioconcentration in these organisms.

In terrestrial systems, the uptake and translocation of TCEP by plants have been observed. The chemical can be absorbed from the soil by the roots and then transported to other parts of the plant, such as the leaves and seeds. The extent of this uptake and translocation varies depending on the plant species. For example, studies on carrots and meadow fescue have demonstrated the uptake of TCEP from soil, with calculated bioconcentration factors for different plant tissues. researchgate.net The translocation to leaves, in particular, highlights a potential pathway for the entry of TCEP into the terrestrial food chain. researchgate.net

| Plant Species | Tissue | Bioconcentration Factor (BCF) Range | Reference |

|---|---|---|---|

| Carrot (Daucus carota) | Root (RCF) | 1.7 - 4.6 | researchgate.net |

| Leaf (LCF) | 42.3 | researchgate.net | |

| Meadow Fescue (Festuca pratensis) | Leaf (LCF) | 3.9 | researchgate.net |

BCF values are calculated as the concentration in the plant tissue divided by the initial concentration in the soil (dry weight basis).

Environmental Degradation and Transformation Pathways of Tcep

Abiotic Degradation Mechanisms

Abiotic degradation of TCEP involves non-biological processes, including reactions with water (hydrolysis), degradation induced by light (photodegradation), and advanced oxidation processes. These mechanisms are crucial in determining the environmental fate and persistence of TCEP.

Hydrolytic Degradation

Hydrolytic degradation involves the cleavage of chemical bonds in a molecule by reaction with water. In the case of TCEP, hydrolysis can lead to the breakdown of the phosphate (B84403) ester bonds. Research indicates that TCEP can undergo hydrolysis, leading to the formation of degradation products. The primary mechanism involves the cleavage of the phosphoester bond, resulting in the formation of bis(2-chloroethyl) phosphate (BCEP) and subsequently mono-chloroethyl phosphate (MCEP) acs.org. This hydrolytic pathway suggests a stepwise degradation of the parent TCEP molecule in aqueous environments acs.org. The rate and extent of hydrolytic degradation can be influenced by environmental factors such as pH and temperature.

Photodegradation Processes and Byproducts

Photodegradation refers to the breakdown of chemical compounds by light. While direct photolysis of TCEP, the direct absorption of light leading to degradation, is not considered a significant environmental degradation pathway, indirect photolysis can occur nih.gov. Indirect photolysis is facilitated by the presence of photosensitizers in the water that absorb light and produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which then attack the TCEP molecule nih.govnih.gov.

The photodegradation of TCEP, particularly in the presence of substances like polystyrene microplastics which can generate ROS, leads to a variety of byproducts. The primary degradation pathways involve hydroxyl substitution, intramolecular cyclization, and carboxylation nih.gov. Density functional theory (DFT) calculations suggest that the hydroxyl radical is more likely to attack the phosphorus atom of TCEP than the carbon atoms nih.gov. The interaction of TCEP degradation products, such as •Cl and •OC2H4Cl, with other molecules present in the environment can lead to the formation of further interaction products nih.gov. The oxidation of TCEP results in the release of both H+ and Cl− ions into the solution nih.gov.

| Process | Identified Byproducts/Pathways |

|---|---|

| Hydrolytic Degradation | Bis(2-chloroethyl) phosphate (BCEP), Mono-chloroethyl phosphate (MCEP) |

| Photodegradation | Products of hydroxyl substitution, intramolecular cyclization, and carboxylation |

Advanced Oxidation Processes (AOPs) for TCEP Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH) wikipedia.org. AOPs are particularly effective for the degradation of recalcitrant compounds like TCEP wikipedia.orgwpi.eduresearchgate.net. These processes typically involve the use of strong oxidizing agents like ozone (O3) or hydrogen peroxide (H2O2) in combination with catalysts or energy sources such as ultraviolet (UV) light wikipedia.orgspartanwatertreatment.com.

UV-driven radical oxidation processes, such as the UV/H2O2 system, have been shown to be effective for the degradation of TCEP in water nih.gov. In this process, the photolysis of hydrogen peroxide (H2O2) by UV irradiation generates highly reactive hydroxyl radicals (•OH), which are the primary oxidants responsible for TCEP degradation nih.govresearchgate.net. The degradation of TCEP in the UV/H2O2 system follows pseudo-first-order kinetics nih.gov.

The reaction leads to the formation of a series of hydroxylated and dechlorinated byproducts. High-resolution mass spectrometry has identified products such as C4H9Cl2O4P, C6H13Cl2O5P, and C2H6ClO4P nih.gov. The degradation process results in the release of chloride (Cl−) and phosphate (PO43−) ions, with high yield rates of up to 94% and 97%, respectively, under optimized conditions researchgate.net. The primary degradation mechanism involves the attack of TCEP molecules by hydroxyl radicals, leading to the formation of chlorinated alcohols/aldehydes and/or non-chlorinated aldehydes, which are further oxidized to acids and eventually mineralized to CO2 and H2O researchgate.net.

| Parameter | Finding | Source |

|---|---|---|

| Reaction Kinetics | Pseudo-first order | nih.gov |

| Degradation Rate Constant | 0.155 min-1 for 3.5 μM TCEP with 7.0 mW cm-2 UV and 44.0 μM H2O2 | nih.gov |

| Identified Byproducts | C4H9Cl2O4P, C6H13Cl2O5P, C2H6ClO4P | nih.gov |

| Mineralization Products | CO2, H2O, Cl-, PO43- | researchgate.net |

These processes have been successfully applied to the degradation of TCEP. The hydroxyl radical is the key reactive species responsible for the breakdown of the TCEP molecule researchgate.net. The degradation efficiency is influenced by factors such as pH, with acidic conditions generally being more favorable nih.gov. The photo-Fenton process, in particular, has been shown to be highly effective, leading to significant mineralization of organic compounds mdpi.comnih.gov.

Sonolysis is an advanced oxidation process that utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid mdpi.com. This cavitation generates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive species, including hydroxyl radicals, which can degrade organic pollutants mdpi.comresearchgate.net.

The combination of sonolysis with the Fenton process, known as the sono-Fenton process, can lead to a synergistic effect, enhancing the degradation of contaminants researchgate.netnih.gov. The ultrasound can enhance the regeneration of ferrous ions, a key step in the Fenton reaction nih.gov. The US/Fenton system has been shown to effectively degrade TCEP, with hydroxyl radical oxidation being the primary degradation mechanism researchgate.net. The degradation efficiency can be affected by the presence of other substances in the water, such as chloride and bicarbonate ions, which can act as radical scavengers researchgate.net. The sono-photo-Fenton process, which integrates ultrasound, UV light, and the Fenton reaction, has also been investigated for the degradation of organic pollutants and has shown high mineralization efficiencies researchgate.net.

Identification of Degradation Products and Metabolites from AOPs

Advanced Oxidation Processes (AOPs) are effective in degrading Tris(2,2,2-trichloroethyl) phosphate (TCEP) in aqueous solutions. These processes generate highly reactive hydroxyl radicals (•OH) that attack the TCEP molecule, leading to its decomposition. The degradation primarily involves hydroxylation and dechlorination reactions researchgate.net.

During UV-activated peroxymonosulfate (PMS) oxidation, twenty-two oxidation products have been identified epa.gov. The main degradation pathways involve the addition of radicals and the cleavage of the C-O bond epa.gov. Theoretical calculations using density functional theory (DFT) suggest that the hydroxyl radical is more likely to attack the phosphorus (P) atom of TCEP than the carbon (C) atom nih.gov.

Key degradation products identified from various AOPs include:

C4H9Cl2O4P (m/z 222.969) researchgate.net

C2H6ClO4P (m/z 160.976) researchgate.net

C6H11Cl2O6P (m/z 280.974) researchgate.net

These products are primarily formed through processes like hydroxyl substitution, intramolecular cyclization, and carboxylation nih.gov. While AOPs are efficient in breaking down TCEP, the resulting intermediate products may still pose environmental risks nih.gov.

Biotic Degradation Mechanisms

Microbial communities play a significant role in the natural attenuation of TCEP in the environment. Both aerobic and anaerobic microorganisms are capable of transforming this compound through various metabolic pathways.

Microbial Biotransformation Pathways (e.g., Phosphoester Bond Hydrolysis)

The primary mechanism for the microbial degradation of TCEP is the hydrolysis of the phosphoester bond nih.govacs.orgacs.org. This process involves the cleavage of the ester linkages, leading to the sequential removal of the 2-chloroethyl groups. Studies have shown that TCEP degradation by microbial consortia often follows pseudo-zero-order kinetics nih.govacs.org. For instance, in sediment microcosms, the degradation rate of TCEP was observed to increase with repeated exposure, suggesting an adaptation of the microbial community nih.govacs.orgacs.org.

Beyond simple hydrolysis, other microbial transformation pathways for TCEP include hydrolytic dechlorination and oxidation nih.govacs.orgacs.org. These pathways lead to the formation of a variety of metabolites as the microbial communities break down the parent compound.

Identification of Microbial Metabolites (e.g., BCEP, MCEP, Hydroxylated and Oxidized Forms)

The microbial biotransformation of TCEP results in the formation of several key metabolites. The most commonly identified are bis(2-chloroethyl) phosphate (BCEP) and mono(2-chloroethyl) phosphate (MCEP), which are products of the stepwise hydrolysis of the phosphoester bonds nih.govacs.orgacs.org.

In addition to these primary metabolites, a range of hydroxylated and oxidized forms have also been identified, indicating more complex degradation pathways. These include:

Bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH) nih.govacs.orgacs.org

Phosphoric bis(2-chloroethyl) (2-oxoethyl) ester (TCEP-CHO) nih.govacs.orgacs.org

Phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester (TCEP-COOH) nih.govacs.orgacs.org

2-chloroethyl 2-hydroxyethyl hydrogen phosphate (BCEP-OH) nih.govacs.org

The table below summarizes the key microbial metabolites of TCEP.

| Metabolite Name | Abbreviation | Formation Pathway |

| Bis(2-chloroethyl) phosphate | BCEP | Phosphoester bond hydrolysis |

| Mono(2-chloroethyl) phosphate | MCEP | Phosphoester bond hydrolysis |

| Bis(2-chloroethyl) 2-hydroxyethyl phosphate | TCEP-OH | Hydroxylation/Oxidation |

| Phosphoric bis(2-chloroethyl) (2-oxoethyl) ester | TCEP-CHO | Oxidation |

| Phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester | TCEP-COOH | Oxidation |

| 2-chloroethyl 2-hydroxyethyl hydrogen phosphate | BCEP-OH | Hydroxylation/Oxidation |

Role of Specific Microbial Communities and Enzymes (e.g., Phosphatases)

Specific bacterial guilds have been identified as key players in the degradation of TCEP. In aerobic environments, orders such as Burkholderiales and Rhizobiales have been shown to be enriched in the presence of TCEP nih.govacs.orgacs.org. These bacteria are linked to the hydrolysis of TCEP. Furthermore, Rhizobiales and Sphingomonadales may play a significant role in the subsequent hydrolysis of the intermediate BCEP nih.gov.

The enzymatic machinery involved in TCEP degradation primarily consists of phosphatases. These enzymes, including phosphotriesterases, phosphodiesterases, and alkaline and acid phosphatases, are responsible for cleaving the phosphoester bonds nih.govacs.orgacs.org. The abundance of genes encoding for these phosphatases has been observed to increase in TCEP-amended environments, indicating their crucial role in the biotransformation process nih.govacs.orgacs.org. Additionally, genes involved in the metabolism of 2-chloroethanol, a side product of TCEP hydrolysis, are also enriched in these microbial communities nih.govacs.orgacs.org.

Anaerobic Degradation Processes and Microbial Community Shifts

Under anaerobic conditions, TCEP can also undergo microbial transformation. Anaerobic digestion processes, driven by complex microbial consortia, can lead to the breakdown of TCEP bohrium.com. The microbial communities in anaerobic digesters are dynamic and can shift in response to the introduction of contaminants like TCEP nih.govresearchgate.netmdpi.comnih.gov.

In anaerobic environments, both reductive and hydrolytic dechlorination pathways may occur bohrium.com. The microbial community structure can significantly shift to adapt to the presence of TCEP. For instance, in landfill soils, the family Nocardioidaceae and the genus Pseudomonas have been suggested to contribute to TCEP degradation researchgate.net. Furthermore, metabolism related to sulfur and sulfate respiration has been correlated with TCEP reduction, with Desulfosporosinus identified as a potentially functional microbial taxon researchgate.net. The introduction of TCEP can lead to changes in the abundance of various microbial groups, including fermentative bacteria and methanogenic archaea, as the ecosystem adapts to the new substrate mdpi.comnih.gov.

Ecotoxicological Investigations and Ecological Impact of Tcep

Effects on Aquatic Organisms

TCEP has been shown to exert a range of adverse effects on aquatic life, from vertebrates like fish to invertebrates and protozoans. These impacts are observed at different biological levels, including developmental, histological, and molecular.

Zebrafish (Danio rerio) and yellow catfish (Pelteobagrus fulvidraco) are common models in ecotoxicological studies and have revealed significant toxic effects of TCEP.

Exposure to TCEP during early life stages has been demonstrated to impede the normal development and growth of fish. In zebrafish embryos, exposure to TCEP at concentrations of 20 and 200 μg/L resulted in decreased body length and delayed hatching. nih.govbohrium.com Similarly, studies on juvenile yellow catfish have shown that a 30-day exposure to TCEP at concentrations of 10 and 100 μg/L led to a significant decrease in body weight, body length, and specific growth rate (SGR). nih.govbohrium.comresearchgate.netnih.govresearchgate.net One study noted that while TCEP could promote the development of Daphnia Magna at certain concentrations, it caused developmental delays in Danio rerio embryos at high concentrations of 14,250 and 28,500 μg/L. frontiersin.org

| Organism | Parameter | Observed Effect | Reference |

| Zebrafish (Danio rerio) | Body Length | Decreased | nih.govbohrium.com |

| Zebrafish (Danio rerio) | Hatching | Delayed | nih.govbohrium.com |

| Yellow Catfish (Pelteobagrus fulvidraco) | Body Weight | Decreased | nih.govbohrium.comresearchgate.netnih.govresearchgate.net |

| Yellow Catfish (Pelteobagrus fulvidraco) | Body Length | Decreased | nih.govbohrium.comresearchgate.netnih.govresearchgate.net |

| Yellow Catfish (Pelteobagrus fulvidraco) | Specific Growth Rate | Decreased | nih.govbohrium.comresearchgate.netnih.govresearchgate.net |

| Danio rerio embryos | Development | Delayed at high concentrations | frontiersin.org |

TCEP exposure is associated with significant tissue damage in fish. In juvenile yellow catfish, exposure led to pronounced damage to the gill structures. researchgate.netnih.gov Life-cycle exposure of zebrafish to TCEP caused a range of histopathological changes in the gills, including epithelial lifting, epithelial rupture, telangiectasis, vacuolation, edema, and shortened gill lamellae. nih.gov Furthermore, studies on zebrafish have revealed that chronic exposure to TCEP can induce histopathological changes in the gonads and brain, such as cytoplasmic vacuolation, inflammatory cell infiltration, and degenerated neurons. nih.gov Fish exposed to high concentrations of TCEP also displayed multiple histological alterations in the liver. nih.govbohrium.com

| Organism | Organ/Tissue | Histopathological Alteration | Reference |

| Yellow Catfish (Pelteobagrus fulvidraco) | Gills | Pronounced structural damages | researchgate.netnih.gov |

| Zebrafish (Danio rerio) | Gills | Epithelial lifting, rupture, telangiectasis, vacuolation, edema, shortened lamellae | nih.gov |

| Zebrafish (Danio rerio) | Gonads | Significant histopathological changes | nih.gov |

| Zebrafish (Danio rerio) | Brain | Cytoplasmic vacuolation, inflammatory cell infiltration, degenerated neurons | nih.gov |

| Yellow Catfish (Pelteobagrus fulvidraco) | Liver | Multiple histological alterations | nih.govbohrium.com |

At the molecular level, TCEP has been shown to disrupt various signaling pathways and alter gene expression in fish. In zebrafish, TCEP exposure altered the transcription of genes involved in nervous system development, such as α1-tubulin, gap43, and mbp, even at low concentrations. nih.govbohrium.com It also affected the expression of genes related to thyroid synthesis and metabolism, including thyroglobulin (tg), sodium/iodide symporter (nis), and thyroid hormone receptor α (trα). nih.gov Studies on juvenile yellow catfish revealed that TCEP affects the antioxidant capacity of the liver and gills and may induce apoptosis through the p53-Bax pathway. nih.gov Furthermore, TCEP-induced growth inhibition in yellow catfish has been linked to interference with the GH/IGF axis and somatostatin (B550006) (SS) signaling system, with reduced hepatic mRNA levels of igf1 and igf1r, and increased transcription of igfbp2, igfbp3, and igfbp5. nih.govbohrium.com In zebrafish gills, life-cycle exposure to TCEP led to the differential expression of antioxidant-related genes (nrf2, cat, nqo1, gstα1, hmox1, keap1) and genes involved in ion homeostasis (ncc, nkcc, cftr, clc-3). nih.gov

| Organism | Biological Process/Pathway | Affected Genes/Molecules | Observed Response | Reference |

| Zebrafish (Danio rerio) | Nervous System Development | α1-tubulin, gap43, mbp | Altered transcription | nih.govbohrium.com |

| Zebrafish (Danio rerio) | Thyroid Function | tg, nis, trα | Altered transcription | nih.gov |

| Yellow Catfish (Pelteobagrus fulvidraco) | Antioxidant Response/Apoptosis | p53, Bax | Potential induction of apoptosis | nih.gov |

| Yellow Catfish (Pelteobagrus fulvidraco) | Growth Regulation (GH/IGF axis) | igf1, igf1r, igfbp2, igfbp3, igfbp5 | Altered transcription | nih.govbohrium.com |

| Zebrafish (Danio rerio) | Oxidative Stress Response (Gills) | nrf2, cat, nqo1, gstα1, hmox1, keap1 | Altered transcription | nih.gov |

| Zebrafish (Danio rerio) | Ion Homeostasis (Gills) | ncc, nkcc, cftr, clc-3 | Downregulated transcription | nih.gov |

Studies on the marine rotifer Brachionus plicatilis have demonstrated the negative impacts of TCEP on invertebrate populations. Exposure to TCEP was found to inhibit population growth and induce oxidative stress in these organisms. mdpi.comnih.gov One study noted that TCEP at 100 μg/L was found to inhibit the population growth of rotifers. mdpi.com

The ciliated protozoan Tetrahymena thermophila has been used as a model to investigate the cellular level effects of TCEP. Exposure to TCEP for 5 days resulted in a dose-dependent decrease in the theoretical population, cell viability, number of cilia, and cell size. nih.govusask.ca Transcriptome analysis revealed that exposure to 4.26 mg/L TCEP significantly altered the expression of 2932 genes, with 1228 being up-regulated and 1704 down-regulated. nih.govusask.ca Specifically, genes involved in crucial cellular processes such as soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) interaction in vesicular transport, the proteasome, and the endocytosis pathway were significantly down-regulated. frontiersin.orgnih.govusask.ca These findings suggest that TCEP may impair the growth and reproduction of T. thermophila by disrupting these fundamental cellular functions. nih.govusask.ca

| Parameter | Observed Effect | Reference |

| Theoretical Population | Decreased | nih.govusask.ca |

| Cell Viability | Decreased | nih.govusask.ca |

| Number of Cilia | Decreased | nih.govusask.ca |

| Cell Size | Decreased | nih.govusask.ca |

| Gene Expression | 2932 genes significantly altered | nih.govusask.ca |

| SNARE interaction, Proteasome, Endocytosis Pathways | Down-regulation of associated genes | frontiersin.orgnih.govusask.ca |

Algal Responses

TCEP poses a significant risk to algae, which form the base of many aquatic food webs. Studies have shown that environmentally relevant concentrations of TCEP can inhibit the growth of both freshwater and saltwater algal species. nih.gov The freshwater green alga Chlorococcum sp. has been identified as being more vulnerable to TCEP exposure compared to the saltwater species Tisochrysis lutea. nih.gov

Data from an initial assessment profile reported a 72-hour 50% effect concentration for growth rate (ErC50) of 3.6 mg/L and a 72-hour 50% effect concentration for biomass (EbC50) of 1.1 mg/L for the green alga Scenedesmus subspicatus. oecd.org The 10% effect concentrations (ErC10 and EbC10) were even lower, at 0.55 mg/L and 0.2 mg/L respectively, indicating that adverse effects can occur at relatively low concentrations. oecd.org

Table 3: Ecotoxicity of TCEP on Algal Species

Endocrine Disruption Mechanisms in Environmental Organisms

TCEP is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the hormonal systems of various environmental organisms, particularly fish. nih.gov Its disruptive effects are most pronounced on the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-thyroid (HPT) axes, which are critical for regulating reproduction and development.

In zebrafish (Danio rerio), long-term exposure to TCEP has been shown to cause significant structural changes in gonadal tissues. nih.gov It can also alter the levels of key reproductive hormones. nih.gov For example, studies on turbot (Scophthalmus maximus) revealed that TCEP exposure significantly decreased the levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), estradiol (B170435) (E2), and 11-ketotestosterone (B164220) (11-KT). nih.gov This disruption occurs through the altered expression of genes along the HPG axis, including gonadotropin-releasing hormone (GnRH), KISS, and their receptors. nih.gov

TCEP also disrupts the thyroid system. In the early life stages of zebrafish, exposure to environmentally relevant concentrations (as low as 20 µg/L) led to developmental toxicity, including delayed hatching and reduced body length. Mechanistically, TCEP exposure significantly decreased whole-body thyroxine (T4) levels and altered the transcription of genes involved in thyroid hormone synthesis and metabolism, such as thyroglobulin (tg), sodium/iodide symporter (nis), and thyroid hormone receptor α (trα).

Table 4: Endocrine-Disrupting Effects of TCEP in Fish

Interactions with Microbial Ecosystems (e.g., Anaerobic Digestion Inhibition)

TCEP can significantly impact microbial ecosystems, notably inhibiting processes like anaerobic digestion, which is crucial for waste treatment and biogas production. Studies have demonstrated that increasing concentrations of TCEP inhibit methane (B114726) generation. In one study, increasing TCEP from a control level to 16 mg/L resulted in a decrease in the cumulative methane yield from 235.4 to 196.3 mL/g of chemical oxygen demand (COD). The maximum daily methane yield was also drastically reduced, and the optimal digestion time was extended from 15 to 20 days.

The mechanism behind this inhibition involves TCEP impairing the physiological status of the microbial cells. It has been shown to bind to tyrosine-like proteins within the extracellular polymeric substances (EPS) of the microbial community, which leads to damage of the cell membrane integrity. This disruption inhibits key bioprocesses, including acidogenesis, acetogenesis, and methanogenesis. Illumina Miseq sequencing has revealed that TCEP exposure decreases the relative abundance of acidogenic and acetogenic bacteria and partially shifts the methanogenesis pathway from acetoclastic (acetate-consuming) to hydrogenotrophic (hydrogen-consuming) methanogenesis.

Table 5: Impact of TCEP on Anaerobic Digestion and Methane Production

Ecological Risk Assessment Frameworks for TCEP in Aquatic Environments

The ecological risk of TCEP in aquatic environments is evaluated using established frameworks that compare environmental concentrations with toxicity thresholds. A primary method is the use of Risk Quotients (RQs) . The RQ is calculated by dividing the measured or predicted environmental concentration (MEC or PEC) of a substance by its Predicted No-Effect Concentration (PNEC). chemsafetypro.com The PNEC is derived from ecotoxicological data, such as the No-Observed-Effect Concentration (NOEC) or the Lowest-Observed-Effect Concentration (LOEC) from sensitive species, adjusted by an assessment factor.

RQ = Measured Environmental Concentration (MEC) / Predicted No-Effect Concentration (PNEC)

The calculated RQ value is then compared against established thresholds to classify the level of risk. frontiersin.org

Table 6: Risk Quotient (RQ) Classification Levels

Risk assessments for TCEP using this framework have shown that while the risk to the survival of freshwater organisms may be insignificant at typical environmental concentrations, TCEP poses a significantly higher risk to other toxicological endpoints. frontiersin.org Specifically, developmental and reproductive toxicities are of greater concern. frontiersin.org For example, the water flea Daphnia magna, a sensitive species, shows significant effects on body length and reproductive genes at concentrations as low as 940 ng/L after extended exposure. frontiersin.org The U.S. Environmental Protection Agency (EPA) has evaluated TCEP and determined that it poses an unreasonable risk to aquatic species like fish and invertebrates. epa.gov These assessments highlight the need for environmental management and quality standards for TCEP to protect aquatic ecosystems. frontiersin.org

Advanced Analytical Methodologies for Tcep and Its Metabolites in Environmental Samples

Chromatographic Techniques for Trace Analysis (e.g., GC-NPD, LC-HRMS)

Chromatography is the cornerstone of trace analysis for TCEP, providing the necessary separation of the target analyte from complex sample matrices. Gas chromatography (GC) and liquid chromatography (LC) are the two primary techniques employed, often coupled with highly sensitive detectors.

Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD) Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like TCEP. When coupled with a Nitrogen-Phosphorus Detector (NPD), it becomes a highly selective and sensitive method for phosphorus-containing compounds. The NPD offers excellent sensitivity for TCEP with detection limits often reaching the low nanogram-per-liter (ng/L) or nanogram-per-gram (ng/g) range. who.intwho.int The basic principle involves injecting a prepared sample extract into the GC, where it is vaporized and separated based on its boiling point and interaction with a capillary column. The NPD then selectively responds to compounds containing nitrogen or phosphorus, generating a signal proportional to the amount of TCEP present. nemi.gov

Selected GC-NPD Methods for TCEP Analysis

| Sample Matrix | Sample Preparation | Assay Procedure | Limit of Detection | Reference |

|---|---|---|---|---|

| Air | Sample on glass-fibre filter or XAD-7 resin; prefractionate on silica (B1680970) gel column | GC/NPD | 0.04–0.1 ng/m³ | who.int |

| Water | Extract with dichloromethane, concentrate | GC/NPD | 2 ng/L | who.int |

| Sediment | Soxhlet extract with acetone/hexane, clean up with Florisil | GC/NPD | 1-5 ng/g | who.int |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) For TCEP and its more polar metabolites, which may not be suitable for GC analysis without derivatization, liquid chromatography is the preferred separation technique. When paired with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, LC-HRMS provides exceptional sensitivity and specificity. nih.govnih.gov This technique not only quantifies the parent compound but is also a powerful tool for identifying unknown transformation products by providing highly accurate mass measurements of precursor and fragment ions. nih.govyoutube.com The combination of two chromatographic methods, such as reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC), can broaden the range of detectable metabolites. nih.govnih.gov LC-HRMS has emerged as a key analytical tool for untargeted screening of environmental contaminants and their degradation products. nih.govyoutube.com

Spectrometric Detection and Identification of Transformation Products

Mass spectrometry (MS) is the definitive technique for the structural elucidation and identification of TCEP's transformation products. When a TCEP molecule is ionized within the mass spectrometer, it forms a molecular ion that can be fragmented into smaller, characteristic ions. This fragmentation pattern acts as a chemical fingerprint.

Tandem mass spectrometry (MS/MS) is particularly useful. youtube.com In this setup, a precursor ion (e.g., the molecular ion of a potential TCEP metabolite) is selected by the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. youtube.com By comparing the observed fragmentation patterns with known spectra or interpreting them based on chemical principles, the structure of the transformation product can be determined. High-resolution MS/MS, often performed on Quadrupole Time-of-Flight (QTOF) instruments, provides exact mass measurements for both precursor and fragment ions, allowing for the determination of elemental compositions and greatly increasing confidence in the identification of novel metabolites. sccwrp.org

For example, the complete oxidation of TCEP results in Tris(2,2,2-trichloroethyl) phosphate (B84403) oxide (TCEPO), a transformation product that can be identified and quantified using spectrometric methods. nih.gov

Ion Chromatography for Mineralization Product Analysis

The complete environmental degradation, or mineralization, of TCEP results in the formation of inorganic ions, primarily phosphate (PO₄³⁻) and chloride (Cl⁻). Ion chromatography (IC) is the standard and most effective method for the analysis of these mineralization products. lcms.cz

In a typical IC setup for anion analysis, a water sample is injected into the system where it passes through an anion-exchange column (e.g., Dionex IonPac AS11 or AS16). lcms.cz A basic eluent, often potassium hydroxide (B78521) (KOH) generated electrolytically in a Reagent-Free IC (RFIC) system, is used to separate the inorganic anions. Following separation, the eluent's conductivity is reduced using a suppressor, which enhances the signal of the analyte ions. Suppressed conductivity detection provides excellent sensitivity for phosphate and other anions, allowing for their accurate quantification. lcms.cz This analysis is crucial for studying the efficacy of water treatment processes designed to completely break down TCEP into benign inorganic constituents. lcms.cz

Method Validation and Quality Assurance in Environmental Monitoring

To ensure that data from environmental monitoring are reliable and defensible, analytical methods must undergo rigorous validation, and ongoing quality assurance/quality control (QA/QC) procedures must be implemented. texas.govresearchgate.net

Method Validation Method validation establishes the performance characteristics of an analytical procedure. Key parameters evaluated include: researchgate.net

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value, often assessed by analyzing spiked samples and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Example of Method Validation Parameters for TCEP Analysis

| Parameter | Example Value/Range | Reference |

|---|---|---|

| Analytical Technique | Gas Chromatography/Mass Spectrometry (GC-MS) | nih.gov |

| Linear Range | 0.10 to 100.0 µg/L | nih.gov |

| Limit of Quantification (LOQ) | 44.46 ng/kg | nih.gov |

| Spike Recoveries | 91.45% - 99.98% | nih.gov |

| Relative Standard Deviations (RSDs) | 4.33% - 5.97% | nih.gov |

Quality Assurance/Quality Control (QA/QC) QA/QC involves a set of routine procedures to ensure the method performs reliably during sample analysis. thermofisher.com This includes:

Analysis of Blanks: Analyzing solvent or matrix blanks to check for contamination and carryover. nemi.govthermofisher.com

System Suitability Tests: Injecting a standard mixture to verify the performance of the analytical system (e.g., chromatographic resolution, peak shape, mass accuracy) before running samples. thermofisher.com

Calibration Verification: Periodically analyzing a known standard to verify the instrument's calibration is still valid. texas.gov

Quality Control Samples (QCS): Analyzing samples with known concentrations (e.g., low, medium, and high levels) to monitor the accuracy and precision of the analysis in real-time. trea.com Acceptance criteria, such as a recovery of 85-115%, are often applied. trea.com

Development of Passive Sampling Techniques for Environmental Assessment

Passive sampling is an innovative approach for monitoring contaminants in water and air that provides a better picture of average pollution levels over time compared to traditional "grab" samples. youtube.comchromatographyonline.com These devices accumulate chemicals from the environment over a deployment period (days to weeks) without the need for power or active pumping. youtube.compops.int This allows for the concentration of trace contaminants, often leading to lower detection limits. normandata.eu

Passive samplers measure the time-weighted average (TWA) concentration of the bioavailable, dissolved fraction of a contaminant, which is highly relevant for assessing ecological risk. youtube.comnormandata.eu

Several types of passive samplers have been developed:

Semi-Permeable Membrane Devices (SPMDs): These are well-suited for accumulating hydrophobic organic compounds.

Polar Organic Chemical Integrative Samplers (POCIS): These are designed to sample more water-soluble, polar compounds and would be suitable for TCEP and some of its more polar metabolites. youtube.com

Polyurethane Foam (PUF) Disks: Often used for passive air sampling of persistent organic pollutants (POPs) and can be deployed in water. pops.int

The development of these techniques offers a cost-effective and robust screening tool for assessing the long-term presence and potential risk of TCEP in aquatic and atmospheric environments. chromatographyonline.compops.int

Environmental Remediation and Treatment Technologies for Tcep Contamination

Advanced Oxidation Processes (AOPs) in Water and Wastewater Treatment

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals can non-selectively degrade a wide range of recalcitrant organic compounds like TCEP into less harmful substances.

Various AOPs have been investigated for their efficacy in degrading TCEP. These include processes based on ozone (O₃), hydrogen peroxide (H₂O₂), ultraviolet (UV) light, and Fenton's reagent (a mixture of H₂O₂ and ferrous iron). The UV/H₂O₂ process, for instance, has demonstrated a TCEP removal rate of 89.1%, with a corresponding total organic carbon (TOC) removal of 48.8%. The degradation in this system follows first-order kinetics.

The Fenton and photo-Fenton processes are also effective in TCEP degradation. The photo-Fenton process, which involves the use of UV light to enhance the production of hydroxyl radicals, has shown superior degradation rates compared to the standard Fenton process. Optimal conditions for the Fenton process are typically found at an acidic pH of around 3.0. For example, complete removal of TCEP has been achieved with a molar ratio of 150:5:1 for H₂O₂:Fe²⁺:TCEP. The Sono-Photo-Fenton process has achieved a remarkable 99.5% TOC removal, significantly reducing the cytotoxicity of the treated water.

UV-activated peroxymonosulfate (PMS) is another promising AOP for TCEP degradation. Under specific conditions ([PMS]₀:[TCEP]₀ = 20:1, T = 25 ± 2 °C, and pH = 5.5 ± 0.5), a 94.6% removal of TCEP has been reported after 30 minutes of irradiation. The degradation pathways in this system primarily involve radical addition and C-O bond cleavage.

While ozonation alone has been found to be ineffective for TCEP degradation, its combination with other processes can enhance removal. For instance, the integration of ozone with advanced biological treatments is a potential strategy for the complete mineralization of TCEP and its byproducts.

The effectiveness of AOPs can be influenced by the water matrix. The presence of natural organic matter and certain inorganic ions can impact the degradation efficiency of TCEP. For example, in the UV/PMS system, the TCEP removal efficiency followed the order: ultrapure water > tap water > synthetic water > secondary clarifier effluent > Jiuxiang river water.

Table 1: Efficacy of Various Advanced Oxidation Processes on TCEP Degradation

| AOP Method | Conditions | TCEP Removal Efficiency (%) | TOC Removal Efficiency (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| UV/H₂O₂ | Initial TCEP = 5 mg/L | 89.1 | 48.8 | Degradation follows first-order kinetics. | nih.gov |

| Fenton | H₂O₂:Fe²⁺:TCEP molar ratio = 150:5:1 | 100 | >42 | Optimal pH is around 3.0. | mdpi.comresearchgate.net |

| Sono-Photo-Fenton | - | - | 99.5 | Significantly reduces cytotoxicity. | mdpi.com |

| UV/Peroxymonosulfate | [PMS]₀:[TCEP]₀ = 20:1, 30 min irradiation | 94.6 | - | Degradation involves radical addition and C-O bond cleavage. | morressier.com |

| Ozonation | pH 7.0 ± 0.1 | <5 | - | Ineffective for TCEP degradation alone. | mdpi.comresearchgate.net |

Bioremediation Strategies

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform contaminants into less toxic substances. For TCEP, microbial degradation has been identified as a promising and environmentally friendly remediation strategy.

Research has shown that certain bacterial communities can effectively degrade TCEP. For instance, in sediment microcosms, TCEP degradation was observed to follow pseudo-zero-order kinetics, with degradation rates increasing upon subsequent additions of TCEP, suggesting microbial adaptation. mdpi.comnasa.gov The primary degradation pathway involves the hydrolysis of the phosphoester bond, leading to the formation of intermediate products such as bis(2-chloroethyl) phosphate (B84403) (BCEP) and mono-chloroethyl phosphate (MCEP). mdpi.comnasa.gov Further degradation can proceed through hydrolytic dechlorination and oxidation pathways.

Specific bacterial guilds, including Burkholderiales and Rhizobiales, have been identified as key players in TCEP hydrolysis. mdpi.comnasa.gov These bacteria are associated with an abundance of genes encoding for phosphatases, which are crucial enzymes in the breakdown of organophosphates. Two TCEP-degrading bacterial strains, Xanthobacter sp. strain T2-1 and Ancylobacter sp. strain T3-4, have been isolated. Xanthobacter sp. T2-1 was found to degrade both TCEP and its intermediate BCEP, with reaction rates of 1.66 h⁻¹ and 1.02 h⁻¹, respectively. In contrast, Ancylobacter sp. T3-4 could only degrade TCEP, with a reaction rate of 2.54 h⁻¹.

Fungi, particularly white-rot fungi, are also being explored for their potential in bioremediation due to their ability to produce powerful extracellular enzymes. youtube.comfrontiersin.org These fungi can degrade a wide range of persistent organic pollutants. While specific studies on TCEP degradation by fungi are emerging, the broader success of mycoremediation suggests its potential applicability.

Table 2: Microbial Degradation of TCEP

| Microorganism/Consortium | Degradation Pathway | Key Metabolites | Degradation Rate | Reference |

|---|---|---|---|---|

| Sediment Microcosms (Burkholderiales and Rhizobiales enriched) | Phosphoester bond hydrolysis, hydrolytic dechlorination, oxidation | Bis(2-chloroethyl) phosphate (BCEP), Mono-chloroethyl phosphate (MCEP) | 0.068 mg/(L·h) initially, increasing to 1.85 mg/(L·h) after adaptation | mdpi.comnasa.gov |

| Xanthobacter sp. strain T2-1 | Hydrolysis | BCEP | 1.66 h⁻¹ for TCEP, 1.02 h⁻¹ for BCEP | researchgate.net |

| Ancylobacter sp. strain T3-4 | Hydrolysis | - | 2.54 h⁻¹ for TCEP | researchgate.net |

Innovative Approaches for TCEP Removal from Contaminated Matrices

Beyond conventional methods, several innovative technologies are being developed for the efficient removal of TCEP from contaminated environments. These approaches often involve novel materials and energy sources to enhance degradation or adsorption.

One such approach is the use of ultrasonic irradiation . At a frequency of 640 kHz, ultrasonic treatment has been shown to effectively degrade TCEP in aqueous solutions, with a half-life of less than one hour. morressier.com The degradation follows pseudo-first-order kinetics, and the primary degradation products are mono- and diester adducts of TCEP. This sonolytic oxidation is considered a rapid and effective method for TCEP degradation.

Novel adsorbents are also being developed for TCEP removal. Biochar derived from shrimp shells has demonstrated a high adsorption capacity for TCEP, reaching a maximum of 264.11 mg·g⁻¹. researchgate.net The adsorption process is rapid, with 95% of TCEP being removed within the first 30 minutes. The mechanism is believed to involve the formation of inner-layer complexes between calcium species on the biochar surface and the phosphate group of TCEP, which promotes hydrolysis.

Thermally activated persulfate (TAP) is another effective advanced oxidation process. In the TAP system, 100% degradation of TCEP can be achieved in 40 minutes at 60°C. nih.gov The primary oxidant in this system is the sulfate radical (SO₄•⁻). The degradation mechanism mainly involves radical attack at the C-Cl bond and cleavage of the C-O bond.

Thermal treatment of contaminated sludge and soil is also a viable option. Pyrolysis at temperatures above 500°C has been shown to effectively remove organophosphate flame retardants, including TCEP, from biochar. Low-temperature thermal desorption (100–350 °C) can also be used to separate contaminants from soil for subsequent destruction.

Table 3: Performance of Innovative TCEP Remediation Technologies

| Technology | Matrix | Efficiency | Mechanism | Key Findings | Reference |

|---|---|---|---|---|---|

| Ultrasonic Irradiation (640 kHz) | Aqueous solution | Half-life < 1 hour | Sonolytic oxidation | Mineralization to chloride (48%) and phosphate (32%) after 6 hours. | morressier.com |

| Shrimp Shell Biochar Adsorption | Water | Max. adsorption capacity of 264.11 mg·g⁻¹ | Chemisorption and hydrolysis | Rapid removal, with 95% removed in 30 minutes. | researchgate.net |

| Thermally Activated Persulfate | Aqueous solution | 100% degradation in 40 min at 60°C | Oxidation by sulfate radicals | Effective for a range of organophosphate esters. | nih.gov |

| Pyrolysis | Sludge | Effective removal at >500°C | Thermal decomposition | Potential for zero pollution management of contaminated sludge. | researchgate.net |

Integration of Remediation Technologies

A particularly promising approach is the integration of Advanced Oxidation Processes (AOPs) with biological treatments . AOPs can be used as a pre-treatment step to break down the recalcitrant TCEP molecule into more biodegradable intermediates. This enhances the effectiveness of subsequent biological treatment, which can then completely mineralize the organic compounds. This sequential approach can be more cost-effective than relying solely on AOPs for complete mineralization. For instance, a photocatalytic pre-treatment can transform TCEP into hydroxylated and dechlorinated products that are more amenable to microbial degradation.

The combination of different AOPs can also be beneficial. For example, the US/Fenton system has been shown to have a synergistic effect on TCEP degradation, achieving a removal efficiency of 93.18%. In this system, ultrasound enhances the production of hydroxyl radicals in the Fenton reaction, leading to more efficient degradation.

The development of hybrid materials that combine adsorption and catalysis is another innovative integrated approach. For example, a resin-based nanocomposite of hydrated iron oxide can act as both an adsorbent for TCEP and a catalyst for a Fenton-like process, leading to enhanced removal.

The selection and design of an integrated remediation system depend on various factors, including the concentration of TCEP, the nature of the contaminated matrix, and economic considerations. Further research is needed to optimize these integrated systems for the effective and sustainable remediation of TCEP contamination.

Computational and Modeling Approaches in Tcep Environmental Research

Density Functional Theory (DFT) for Degradation Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of TCEP, DFT is applied to unravel the intricate mechanisms of its degradation, particularly in advanced oxidation processes (AOPs) which are crucial for water treatment.

Research has employed DFT to study the degradation of TCEP initiated by hydroxyl radicals (•OH), a highly reactive species common in AOPs. nih.govresearchgate.net These calculations help determine the most likely pathways for the breakdown of the TCEP molecule. Studies have shown that the initial step in the degradation process involves the abstraction of hydrogen atoms from the TCEP molecule by •OH radicals, a process with very low energy barriers of no more than 7 kcal/mol. nih.govresearchgate.net

DFT calculations also allow for the analysis of different bond cleavages within the TCEP structure. It has been demonstrated that the cleavage of the P-O or C-Cl bonds is feasible under mild experimental conditions. nih.gov In contrast, the breaking of C-O or C-C bonds requires overcoming a much higher energy barrier (above 50 kcal/mol), making these pathways less likely. nih.gov The combination of bond dissociation energy (BDE) and distortion/interaction energy (DIE) analyses further clarifies the reactivity of each specific site on the TCEP molecule. nih.gov By mapping these energy landscapes, DFT provides a detailed, step-by-step model of how TCEP transforms into various degradation byproducts. nih.govresearchgate.net

| Reaction Pathway | Calculated Energy Barrier (kcal/mol) | Feasibility | Source |

|---|---|---|---|

| Hydrogen Abstraction | ≤ 7 | Highly Favorable | nih.govresearchgate.net |

| P-O Bond Cleavage | Not specified, but possible | Possible | nih.gov |

| C-Cl Bond Cleavage | Not specified, but possible | Possible | nih.gov |

| C-O Bond Cleavage | > 50 | Unlikely under mild conditions | nih.gov |

| C-C Bond Cleavage | > 50 | Unlikely under mild conditions | nih.gov |

In Silico Modeling of Molecular Interactions with Environmental Receptors

In silico modeling, which encompasses techniques like molecular docking, is used to predict how a chemical like TCEP might interact with biological molecules, such as proteins and nuclear receptors, in organisms. These computational simulations are crucial for understanding the potential for endocrine disruption and other molecular-level impacts on environmental receptors without conducting extensive animal testing.

Studies have utilized in silico approaches to explore the binding potential of TCEP with various key receptors in aquatic vertebrates, using the zebrafish (Danio rerio) as a model organism. nih.gov These models have shown that TCEP can bind to and interact with several nuclear receptors, including estrogen receptors (ERs), androgen receptors (ARs), and thyroid hormone receptors (THRs). nih.govmdpi.com The simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between TCEP and the amino acid residues in the receptor's binding pocket.

The combination of in silico and in vivo (live organism) analyses has indicated that receptors can influence each other at the molecular level and that estrogen receptor (ER), thyroid hormone receptor (ThR), ryanodine (B192298) receptor (RyR), and retinoid X receptor (RXR) are key receptors influenced by TCEP in zebrafish. nih.gov These computational findings help prioritize further toxicological research and explain the mechanisms behind observed biological effects. nih.govmdpi.com

Fugacity Models for Environmental Fate Prediction

Fugacity models are evaluative tools used to predict the partitioning, transport, and ultimate fate of chemicals in the environment. ulisboa.ptunipd.it Fugacity, which has units of pressure, represents a chemical's "escaping tendency" from a particular phase (e.g., water, air, soil). unipd.it Chemicals move from compartments of high fugacity to those of low fugacity until equilibrium is approached. unipd.it

These models divide the environment into a series of well-mixed compartments, such as air, water, soil, sediment, and biota. ulisboa.ptunipd.it The distribution of a chemical like TCEP is determined by its physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and the properties of the environmental compartments.

Fugacity models are categorized into different levels of complexity:

Level I: Calculates the equilibrium distribution of a fixed quantity of chemical in a closed environment. ulisboa.pt

Level II: A steady-state model that includes advective and degradative loss processes but still assumes equilibrium between compartments. ulisboa.pt

Level III: A steady-state, non-equilibrium model that considers transport rates between compartments, providing a more realistic prediction of environmental concentrations. ulisboa.pt

Level IV: An unsteady-state model that can predict changes in concentration over time. ulisboa.pt

For a chemical like TCEP, a Level III fugacity model can be used to estimate its steady-state concentrations in various environmental media, identifying whether it will predominantly reside in water, soil, or air, and how it is transported between them. ulisboa.pt

Predictive Modeling for Environmental Concentrations and Distribution

Predictive models are used to estimate the concentrations and distribution of chemicals like TCEP in the environment. These models integrate information on the chemical's usage, release rates from sources (e.g., industrial effluent, wastewater treatment plants), its physicochemical properties, and environmental transport and degradation processes. epa.gov

The outputs of these models are predicted environmental concentrations (PECs) in different compartments like surface water and sediment. These predictions are essential for risk assessment and environmental management. However, for these models to be accurate, they must be calibrated and validated against real-world monitoring data. frontiersin.org Numerous studies have measured TCEP concentrations in various environmental settings worldwide, providing the necessary data for model validation. frontiersin.orgnih.gov For instance, TCEP has been widely detected in surface waters across China, with concentrations ranging from 4.05 ng/L to 552.63 ng/L. frontiersin.org In Europe, levels in the River Rhine have been measured at 0.16–0.35 µg/L. nih.gov By comparing model outputs to such measured environmental concentrations (MECs), scientists can refine the models to improve their predictive power for future scenarios or for regions where monitoring data is scarce.

| Location | Concentration Range | Source |

|---|---|---|

| Nanjing, China (Surface Water) | up to 552.63 ng/L | frontiersin.org |

| Yangtze River, China | 4.05 ng/L | frontiersin.org |

| Kitakyushu, Japan (River Water) | 17–347 ng/L | nih.gov |

| Kitakyushu, Japan (Sea Water) | 10–60 ng/L | nih.gov |

| River Rhine, Netherlands | 1 μg/L (1000 ng/L) in 1979 | nih.gov |

| River Rhine, Netherlands | 0.16–0.35 μg/L (160-350 ng/L) in 1986 | nih.gov |

| Trent, Torksey, Elsham, UK | up to 5.5 μg/L (5500 ng/L) | nih.gov |

An exploration of the research gaps and future directions in the environmental science of Tris(2,2,2-trichloroethyl) phosphate (B84403) (TCEP) reveals a critical need for deeper understanding and technological advancement. As a widely used organophosphate flame retardant, TCEP's presence in various environmental compartments necessitates a forward-looking approach to characterize its behavior, effects, and management. This article focuses on the key areas where further scientific inquiry is essential.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing Tris(2,2,2-trichloroethyl) phosphate, and how can reaction yields be optimized?

- Answer: Synthesis typically involves esterification of 2,2,2-trichloroethanol with phosphorus oxychloride. While direct data is limited, analogous compounds like Tris(2,2,2-trifluoroethyl) phosphate (TTFEP) are synthesized via similar routes, achieving yields up to 96% under optimized conditions (e.g., excess alcohol, controlled temperature) . Yield optimization may require adjusting stoichiometry, catalysts (e.g., Lewis acids), and purification techniques (e.g., fractional distillation).

Q. Which authoritative databases provide reliable physical-chemical property data for this compound?

- Answer: Key sources include:

- PubChem/EPA Reports: Peer-reviewed data on properties like boiling point, density, and solubility, evaluated for reliability using criteria such as analytical method transparency and database credibility .

- ChemSpider/Reaxys: Curated datasets with spectral and thermodynamic properties .

- Regulatory Documents: EPA risk evaluations provide validated data on persistence, bioaccumulation, and toxicity .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Answer:

- NMR/FTIR: Identify functional groups (e.g., P=O, C-Cl stretches). For TCEP, IR spectra show peaks at 1,280 cm⁻¹ (P=O) and 650–750 cm⁻¹ (C-Cl), validated against reference libraries .

- Mass Spectrometry: Confirm molecular weight and fragmentation patterns. Cross-reference with databases like NIST or PubChem .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported toxicity values for this compound?

- Answer:

- Systematic Reviews: Apply EPA’s data quality metrics (e.g., test reliability, analytical method rigor) to prioritize high-confidence studies .

- Comparative Analysis: Replicate studies under standardized conditions (e.g., OECD Test Guidelines) to isolate variables like exposure duration or model organisms .

- Meta-Analysis: Statistically aggregate data while accounting for study biases .

Q. How can this compound be evaluated for application in flame-retardant or battery electrolyte formulations?